cis-Octahydro-quinoxalin-2-one cis-Octahydro-quinoxalin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13761443
InChI: InChI=1S/C8H14N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h6-7,9H,1-5H2,(H,10,11)/t6-,7+/m0/s1
SMILES: C1CCC2C(C1)NCC(=O)N2
Molecular Formula: C8H14N2O
Molecular Weight: 154.21 g/mol

cis-Octahydro-quinoxalin-2-one

CAS No.:

Cat. No.: VC13761443

Molecular Formula: C8H14N2O

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

cis-Octahydro-quinoxalin-2-one -

Specification

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
IUPAC Name (4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-one
Standard InChI InChI=1S/C8H14N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h6-7,9H,1-5H2,(H,10,11)/t6-,7+/m0/s1
Standard InChI Key JPYREMMLJKWDCF-NKWVEPMBSA-N
Isomeric SMILES C1CC[C@@H]2[C@H](C1)NCC(=O)N2
SMILES C1CCC2C(C1)NCC(=O)N2
Canonical SMILES C1CCC2C(C1)NCC(=O)N2

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Stereochemistry

cis-Octahydro-quinoxalin-2-one (CAS: 323580-96-7) has the molecular formula C₈H₁₄N₂O and a molar mass of 154.21 g/mol . The compound features a bicyclic structure comprising two fused six-membered rings: a benzene ring and a partially hydrogenated pyrazine ring. The "cis" designation refers to the relative stereochemistry of the hydrogen atoms at the 4a and 8a positions, resulting in a (4aR,8aS) configuration .

Table 1: Key Structural and Stereochemical Data

PropertyValueSource
Molecular FormulaC₈H₁₄N₂O
Molar Mass154.21 g/mol
CAS Number323580-96-7 (stereospecific)
Stereochemistry(4aR,8aS)-rel-configuration

Spectral and Computational Data

The compound’s structure has been validated via NMR, IR, and mass spectrometry. The ¹H NMR spectrum reveals distinct signals for the amine protons (δ ~5.5 ppm) and methylene groups in the saturated rings (δ ~1.2–2.8 ppm) . Computational studies using density functional theory (DFT) further confirm the stability of the cis configuration due to minimized steric strain .

Synthesis and Manufacturing

Hydrogenation of Quinoxalin-2-one

The most common synthesis involves catalytic hydrogenation of quinoxalin-2-one under high-pressure H₂ conditions. Palladium on carbon (Pd/C) or Raney nickel catalysts are typically employed to achieve partial saturation while retaining the lactam functionality .

Reaction Scheme

Quinoxalin-2-one+4H2Pd/Ccis-Octahydro-quinoxalin-2-one\text{Quinoxalin-2-one} + 4\text{H}_2 \xrightarrow{\text{Pd/C}} \text{cis-Octahydro-quinoxalin-2-one}

Stereochemical Control

Stereoselective synthesis remains challenging due to the possibility of trans-diastereomer formation. Asymmetric hydrogenation using chiral catalysts, such as Rh(I) complexes with phosphine ligands, has shown promise in enhancing cis-selectivity .

Physical and Chemical Properties

Thermodynamic Parameters

The compound exhibits a density of 1.014 g/cm³ and a boiling point of 321.4°C at atmospheric pressure . Its relatively high boiling point reflects strong intermolecular hydrogen bonding via the lactam group.

Table 2: Physicochemical Properties

PropertyValueSource
Density1.014 g/cm³
Boiling Point321.4°C
Flash Point186.7°C
SolubilityModerate in polar solvents (e.g., DMSO, ethanol)

Reactivity Profile

The lactam group undergoes typical reactions such as hydrolysis (to yield amino acids under acidic conditions) and alkylation at the nitrogen atoms. The saturated rings participate in dehydrogenation reactions to regenerate aromatic quinoxaline derivatives .

Applications in Medicinal Chemistry and Material Science

Aldose Reductase Inhibition

Quinoxalinone derivatives, including cis-octahydro analogs, exhibit potent inhibition of aldose reductase (AR), an enzyme implicated in diabetic complications. Structural modifications, such as introducing hydroxyl groups, enhance AR binding affinity and antioxidant activity . For example, derivative 13f (a phenolic analog) demonstrated AR inhibition (IC₅₀ = 0.107 μM) comparable to Trolox .

Metal Complexation and Catalysis

The compound serves as a ligand for transition metals (e.g., Cu, Co, Zn), forming complexes with applications in catalysis and DNA interaction studies. For instance, Cu(dpq)₂(H₂O)₂·H₂O (dpq = dipyrido[3,2-d:2',3'-f]quinoxaline) exhibits a distorted trigonal bipyramidal geometry and moderate DNA-binding affinity .

Table 3: Biological and Catalytic Applications

ApplicationExample SystemEfficacy/OutcomeSource
Aldose Reductase InhibitionDerivative 13fIC₅₀ = 0.107 μM
Antioxidant ActivityDerivative 13fComparable to Trolox
DNA InteractionCu(dpq)₂(H₂O)Moderate binding affinity

Liquid Crystalline Materials

Functionalized derivatives, such as 5,6-didodecyloxyquinoxaline-2-(1H)-one oxime, exhibit discotic mesophases at room temperature, making them candidates for organic semiconductors .

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